![molecular formula C11H12ClN3S B4654878 4-(3-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4654878.png)
4-(3-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(3-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol, also known as CMET, is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Mechanism of Action
The exact mechanism of action of 4-(3-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed to exert its antimicrobial and antifungal activities by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. Similarly, 4-(3-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol is thought to exert its anticancer activity by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-(3-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has been shown to exhibit significant biochemical and physiological effects. In a study conducted by Zhang et al., 4-(3-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol was found to significantly reduce the production of reactive oxygen species (ROS) in bacterial cells. Similarly, 4-(3-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and α-glucosidase.
Advantages and Limitations for Lab Experiments
4-(3-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It exhibits significant antimicrobial, antifungal, and anticancer activities, making it a promising candidate for drug development. However, 4-(3-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol also has certain limitations. It is relatively unstable and can degrade over time, which can affect the reproducibility of experimental results.
Future Directions
There are several future directions for research on 4-(3-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol. One potential area of research is the development of 4-(3-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol-based drugs for the treatment of bacterial and fungal infections. Another area of research is the investigation of 4-(3-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol's potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-(3-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol and to explore its potential applications in other fields, such as material science and agriculture.
Scientific Research Applications
4-(3-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant antimicrobial, antifungal, and anticancer activities. In a study conducted by Zhang et al., 4-(3-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol was found to inhibit the growth of various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Similarly, 4-(3-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has been shown to possess potent antifungal activity against Candida albicans and Aspergillus niger.
In addition to its antimicrobial and antifungal properties, 4-(3-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has also been investigated for its anticancer activity. In a study conducted by Wang et al., 4-(3-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol was found to inhibit the proliferation of human liver cancer cells by inducing cell cycle arrest and apoptosis. Similarly, 4-(3-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has been shown to exhibit significant cytotoxicity against breast cancer cells.
properties
IUPAC Name |
4-(3-chloro-2-methylphenyl)-3-ethyl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3S/c1-3-10-13-14-11(16)15(10)9-6-4-5-8(12)7(9)2/h4-6H,3H2,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWUVIMBQZGJSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1C2=C(C(=CC=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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